8-(Tributylstannyl)quinoline
Overview
Description
8-(Tributylstannyl)quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. The compound is characterized by the presence of a quinoline ring substituted with a tributylstannyl group at the 8th position. This unique structure imparts distinct chemical properties, making it valuable for synthetic and industrial applications .
Preparation Methods
The synthesis of 8-(Tributylstannyl)quinoline typically involves the stannylation of quinoline derivatives. One common method includes the reaction of quinoline with tributyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-(Tributylstannyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include halogens and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of quinoline derivatives with different oxidation states.
Coupling Reactions: It participates in coupling reactions, such as the Stille coupling, where the tributylstannyl group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
8-(Tributylstannyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 8-(Tributylstannyl)quinoline involves its interaction with specific molecular targets. The tributylstannyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
8-(Tributylstannyl)quinoline can be compared with other stannylated quinoline derivatives, such as 2-(Tributylstannyl)quinoline and 4-(Tributylstannyl)quinoline. These compounds share similar chemical properties but differ in the position of the tributylstannyl group on the quinoline ring. This positional difference can influence their reactivity and biological activity, making each compound unique in its applications .
Properties
IUPAC Name |
tributyl(quinolin-8-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXBLYUOIPJSEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479334 | |
Record name | 8-(tributylstannyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478282-21-2 | |
Record name | 8-(tributylstannyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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